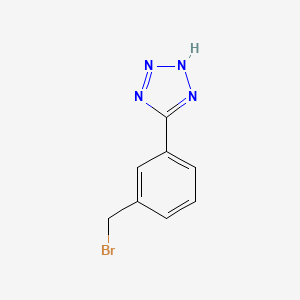

5-(3-Bromomethyl-phenyl)-2H-tetrazole

Description

General Overview of 2H-Tetrazoles in Contemporary Organic Chemistry

The field of heterocyclic chemistry is vast and intricate, with nitrogen-containing ring systems playing a pivotal role in the development of novel organic compounds. Among these, tetrazoles, five-membered aromatic rings containing four nitrogen atoms and one carbon atom, have garnered significant attention. The 2H-tetrazole tautomer, in particular, is a significant scaffold in modern organic synthesis. These compounds are valued for their unique electronic properties and their ability to serve as precursors for a variety of nitrogen-containing heterocycles. nih.gov Their synthesis is most commonly achieved through the [2+3] cycloaddition of an azide (B81097) to a nitrile, a method that has been refined over the years to improve safety and efficiency. nih.gov In contemporary organic chemistry, 2H-tetrazoles are utilized as versatile intermediates and building blocks in the construction of more complex molecular architectures. lifechemicals.combeilstein-journals.orgresearchgate.net

Significance of Phenyltetrazole Scaffolds in Advanced Synthetic and Medicinal Chemistry Research

The incorporation of a phenyl group at the 5-position of the tetrazole ring gives rise to the phenyltetrazole scaffold, a structural motif of immense importance in both synthetic and medicinal chemistry. lifechemicals.com These scaffolds are integral to the design of a wide array of biologically active molecules. hilarispublisher.com In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. lifechemicals.com This substitution can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. The phenyl ring provides a versatile platform for further functionalization, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. Phenyltetrazole derivatives have been successfully incorporated into a number of marketed drugs, demonstrating their therapeutic relevance. lifechemicals.com

Contextualization of 5-(3-Bromomethyl-phenyl)-2H-tetrazole within Reactive Intermediate Chemistry and Bioisosteric Design

Within the broader class of phenyltetrazoles, this compound emerges as a compound of particular interest due to its bifunctional nature. It combines the bioisosteric properties of the tetrazole ring with the reactive potential of the bromomethyl group. The bromomethyl group is a well-established benzylic halide, which is a reactive functional group that can readily participate in nucleophilic substitution reactions. This makes this compound a valuable reactive intermediate for the synthesis of more complex molecules. In the context of bioisosteric design, the tetrazole moiety can mimic a carboxylic acid, while the reactive bromomethyl handle allows for the covalent attachment of this bioisostere to other molecular fragments, a crucial step in the assembly of many pharmaceutical agents.

II. Synthesis and Chemical Properties of this compound

Synthetic Methodologies for the Preparation of the Core Tetrazole Structure

The synthesis of 5-substituted-1H-tetrazoles, the precursor to the title compound, is typically achieved through the reaction of a nitrile with an azide source. A common and effective method involves the use of sodium azide in the presence of a Lewis acid catalyst, such as zinc salts, which proceeds readily in water. organic-chemistry.org This approach is favored for its broad substrate scope, encompassing aromatic, aliphatic, and other types of nitriles. organic-chemistry.org Alternative methods may utilize other azide sources and reaction conditions, including the use of ytterbium triflate as a catalyst for the reaction of amines, triethyl orthoformate, and sodium azide. chemicalbook.com

A plausible synthetic route to the core structure of this compound would begin with 3-methylbenzonitrile (B1361078). This starting material would undergo a cyclization reaction with an azide, such as sodium azide, often in the presence of a catalyst like ammonium (B1175870) chloride in a solvent such as dimethylformamide (DMF), to yield 5-(3-methylphenyl)-1H-tetrazole. chalcogen.ro

Introduction of the Bromomethyl Moiety via Benzylic Bromination

Once the 5-(3-methylphenyl)-1H-tetrazole core has been synthesized, the next crucial step is the introduction of the bromine atom at the benzylic position of the methyl group. This is typically achieved through a free-radical substitution reaction known as benzylic bromination. A widely used reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. sciforum.net The reaction is generally carried out in a non-polar solvent like carbon tetrachloride or cyclohexane. This method allows for the selective bromination of the benzylic position without affecting the aromatic ring or the tetrazole moiety. A combination of tetrachlorosilane (B154696) and NBS at ambient conditions has also been reported as an efficient procedure for the bromination of aromatic side chains. sciforum.net

Physicochemical Characteristics and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C8H7BrN4 | 239.08 | Not specified | Not specified |

| 5-(3-Bromo-4-methyl-phenyl)-2H-tetrazole | C8H7BrN4 | 239.08 | Off-white flakes | 174-181 |

| 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | C8H7BrN4O | 255.07 | Not specified | 197-198 |

Data for analogs is provided for comparative purposes.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In the ¹H NMR spectrum, a characteristic singlet for the benzylic protons of the -CH₂Br group would be expected in the range of δ 4.5-5.0 ppm. The aromatic protons would appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). The N-H proton of the tetrazole ring would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would show a signal for the benzylic carbon around 30-35 ppm. The aromatic carbons and the carbon of the tetrazole ring would resonate in the downfield region. For comparison, the ¹³C NMR spectrum of 5-phenyl-1H-tetrazole shows signals at δ 124.0, 126.8, 129.3, 131.1, and 155.3 ppm. growingscience.com

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks) would be a key feature for identifying the presence of a bromine atom. Fragmentation would likely involve the loss of Br, HBr, and potentially the cleavage of the benzylic C-C bond.

Infrared (IR) Spectroscopy:

The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretch of the tetrazole ring (around 3400-3000 cm⁻¹), C-H stretches of the aromatic and methylene (B1212753) groups, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and the C-Br stretching vibration at lower wavenumbers. For 5-phenyl-1H-tetrazole, characteristic peaks are observed at 3449 (N-H), 3061 (=C-H), 1642, 1562 (C=N), 1474, and 1164 (C-N) cm⁻¹. growingscience.com

III. Chemical Reactivity and Applications in Organic Synthesis

The Role of the Bromomethyl Group in Nucleophilic Substitution Reactions

The primary site of reactivity in this compound is the bromomethyl group. As a benzylic halide, the C-Br bond is activated towards nucleophilic substitution. The bromine atom is a good leaving group, and the adjacent phenyl ring can stabilize the developing positive charge in the transition state of an SN1-type reaction, or not hinder the backside attack in an SN2-type reaction. This makes the compound an excellent electrophile for a wide range of nucleophiles.

Common nucleophiles that can react with this compound include:

Alcohols and phenols to form ethers.

Amines to form substituted benzylamines.

Thiols to form thioethers.

Carboxylates to form esters.

Cyanide to form nitriles.

Azides to form benzyl (B1604629) azides.

These reactions provide a straightforward method for introducing the 5-(3-phenyl)-2H-tetrazole moiety into a larger molecular framework.

Utility as a Building Block for the Synthesis of Biologically Active Molecules

The bifunctional nature of this compound makes it a valuable building block in the synthesis of biologically active compounds, particularly in the pharmaceutical industry. chemimpex.com The tetrazole ring serves as a stable and effective bioisostere for a carboxylic acid, while the bromomethyl group allows for its incorporation into a target molecule through a reliable chemical linkage.

One of the most significant applications of similar bromomethylphenyl-tetrazole derivatives is in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. For instance, a key intermediate in the synthesis of drugs like Losartan is a biphenyl (B1667301) tetrazole derivative with a reactive group on one of the phenyl rings, which is then used to build the rest of the molecule. researchgate.net While direct evidence for the use of this compound in the synthesis of specific marketed drugs is not prominent in the searched literature, its structural motifs are highly relevant to this class of compounds. The ability to react this intermediate with various nucleophiles allows for the generation of a library of compounds for screening and lead optimization in drug discovery programs.

IV. Table of Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

886364-06-3 |

|---|---|

Molecular Formula |

C8H7BrN4 |

Molecular Weight |

239.07 g/mol |

IUPAC Name |

5-[3-(bromomethyl)phenyl]-2H-tetrazole |

InChI |

InChI=1S/C8H7BrN4/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |

InChI Key |

JGPNPRHDYCYMSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=N2)CBr |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 5 3 Bromomethyl Phenyl 2h Tetrazole

Strategic Retrosynthesis of the Phenyltetrazole Core

A logical retrosynthetic analysis of 5-(3-Bromomethyl-phenyl)-2H-tetrazole identifies the primary disconnects at the C-Br bond and the tetrazole ring itself. The most direct approach involves the late-stage functionalization of a precursor, 5-(3-methylphenyl)-2H-tetrazole. This precursor can be conceptually disassembled to 3-methylbenzonitrile (B1361078) and an azide (B81097) source, which are readily available starting materials.

This retrosynthetic strategy is advantageous as it allows for the construction of the stable phenyltetrazole core prior to the introduction of the reactive bromomethyl group, thus minimizing potential side reactions and simplifying purification.

Retrosynthetic Pathway:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| This compound | 5-(3-Methylphenyl)-2H-tetrazole | - | 3-Methylbenzonitrile, Sodium Azide |

Convergent and Divergent Synthetic Routes to the 2H-Tetrazole Moiety

The formation of the 5-substituted tetrazole ring is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. jchr.orgrsc.org This reaction can be catalyzed by a variety of Lewis acids or proceed under thermal conditions.

Convergent Synthesis:

A convergent approach involves the direct reaction of 3-methylbenzonitrile with sodium azide. This one-pot synthesis is highly atom-economical and is a widely employed method for the preparation of 5-substituted-1H-tetrazoles. organic-chemistry.org The initial product is the 1H-tetrazole, which exists in equilibrium with the 2H-tautomer. The position of this equilibrium can be influenced by the solvent and the electronic nature of the substituent on the phenyl ring.

Divergent Synthesis:

While less common for this specific target, a divergent approach could involve the synthesis of a common intermediate that is later converted to the tetrazole. For instance, 3-methylbenzaldehyde (B113406) could be converted to its corresponding aldoxime, which can then be treated with an azide source to form the tetrazole. However, the direct cycloaddition to the nitrile is generally more efficient.

The most prevalent synthetic route involves the [3+2] cycloaddition of an azide to a nitrile. nih.gov This method is favored for its high efficiency and broad substrate scope. organic-chemistry.org

Regioselective Bromination Techniques for Aromatic Methyl Groups

The conversion of 5-(3-methylphenyl)-2H-tetrazole to this compound requires the regioselective bromination of the benzylic methyl group. This transformation is typically achieved using a radical brominating agent, with N-Bromosuccinimide (NBS) being the most common reagent.

The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is often carried out under photochemical conditions (UV irradiation). The selectivity for benzylic bromination over aromatic bromination is enhanced by performing the reaction in a non-polar solvent, such as carbon tetrachloride or cyclohexane. The use of photochemical initiation allows the reaction to proceed at lower temperatures, further minimizing side reactions. rsc.org

Key Factors for Regioselectivity:

Reagent: N-Bromosuccinimide is highly selective for allylic and benzylic C-H bonds.

Initiator: Radical initiators are necessary to generate the bromine radical.

Solvent: Non-polar solvents favor the desired benzylic bromination.

Light: Photochemical initiation can improve selectivity and reaction rates. rsc.org

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

Tetrazole Formation Optimization:

| Parameter | Condition | Effect on Yield |

| Catalyst | Zinc salts (e.g., ZnBr2), Copper salts | Significantly increases reaction rate and yield. researchgate.netacs.org |

| Solvent | DMF, DMSO, Water | The choice of solvent can influence reaction time and product isolation. acs.org |

| Temperature | 100-120 °C | Higher temperatures generally lead to faster reactions. |

| Reaction Time | 6-24 hours | Monitored by TLC until completion. |

Benzylic Bromination Optimization:

| Parameter | Condition | Effect on Yield and Selectivity |

| NBS Equivalents | 1.0-1.2 equivalents | Using a slight excess of NBS can ensure complete conversion of the starting material. |

| Initiator Concentration | Catalytic amount | A small amount of initiator is sufficient to start the radical chain reaction. |

| Solvent | CCl4, Cyclohexane | Non-polar solvents are crucial for selectivity. |

| Temperature | Reflux | The reaction is typically run at the reflux temperature of the solvent. |

| Light Source | UV lamp | Can accelerate the reaction and improve yields. rsc.org |

Continuous addition of NBS can be employed to maintain a low concentration of bromine in the reaction mixture, which helps to minimize the formation of the dibrominated byproduct. scientificupdate.com

Novel Catalyst Systems in Tetrazole Formation and Bromination Reactions

Recent research has focused on the development of more efficient and environmentally friendly catalyst systems for tetrazole synthesis.

Catalysts for Tetrazole Formation:

Heterogeneous Catalysts: Zirconium dioxide (ZrO2) and other solid-supported catalysts offer advantages in terms of easy separation and reusability. core.ac.uk

Nanomaterial Catalysts: Nanoparticles of metals like palladium and copper have shown high catalytic activity in the [3+2] cycloaddition reaction, often under milder conditions. rsc.org

Amine Salts: Simple amine salts have been demonstrated to effectively catalyze the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in good to excellent yields. tandfonline.com

For the bromination step, while radical initiators are standard, research into novel catalyst systems is less common. The focus remains on controlling the reaction conditions to ensure high regioselectivity.

Green Chemistry Approaches in the Synthesis of Tetrazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of tetrazole derivatives to reduce the environmental impact of these processes. eurekaselect.combohrium.com

Key Green Chemistry Strategies:

Use of Water as a Solvent: The [3+2] cycloaddition reaction for tetrazole formation has been successfully carried out in water using zinc salts as catalysts, which avoids the use of toxic organic solvents like DMF. researchgate.net

Catalyst Reusability: The use of heterogeneous and nanomaterial-based catalysts allows for their recovery and reuse, reducing waste and cost. rsc.org

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the preparation of tetrazoles.

Atom Economy: The [3+2] cycloaddition reaction is inherently atom-economical, as all atoms from the reactants are incorporated into the product.

By incorporating these green chemistry principles, the synthesis of this compound and its precursors can be made more sustainable and environmentally responsible.

Iii. Reactivity and Reaction Mechanisms of 5 3 Bromomethyl Phenyl 2h Tetrazole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The most prominent site of reactivity on 5-(3-Bromomethyl-phenyl)-2H-tetrazole is the benzylic carbon of the bromomethyl group. As a benzylic halide, it is an excellent electrophile and readily undergoes nucleophilic substitution reactions, typically via an S(_N)2 mechanism. This reactivity is fundamental to its use as a building block in organic synthesis, particularly in the pharmaceutical industry for constructing more complex molecular architectures.

The reaction involves the displacement of the bromide ion, a good leaving group, by a wide variety of nucleophiles. This transformation is crucial in the synthesis of angiotensin II receptor antagonists like Valsartan, where analogous bromomethylphenyltetrazole intermediates are alkylated with the methyl ester of L-valine. nih.govresearchgate.netgoogle.com The general mechanism involves the attack of a nucleophile on the electrophilic methylene (B1212753) carbon, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide ion.

Key research findings indicate that this substitution is efficient with various nucleophiles, including amines, thiols, and the anions of active methylene compounds. For instance, the reaction of 5-(4'-bromomethylbiphenyl-2-yl)-1-trityltetrazole, a structurally related compound, with L-valine methyl ester is a key step in several reported syntheses of Valsartan. google.com

| Nucleophile | Product Class | Significance |

|---|---|---|

| L-Valine Methyl Ester | N-Alkylated Amino Acid Ester | Key step in the synthesis of Valsartan and related pharmaceutical compounds. nih.govresearchgate.net |

| 1,3-Benzothiazole-2-thiol | S-Alkylated Thiol | Forms a C-S bond, demonstrating reactivity with sulfur nucleophiles. mdpi.com |

| Phenols and Alkyl Thiols | O-Alkylated Phenols / S-Alkylated Thiols | General route to ethers and thioethers. nih.gov |

| Sodium Azide (B81097) | Azidomethyl Derivative | Introduction of an azide group for further functionalization, e.g., via click chemistry. |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is generally not a favored reaction pathway. The reactivity of a benzene (B151609) ring towards electrophiles is governed by the electronic nature of its substituents. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.

In this molecule, both the tetrazole ring and the bromomethyl group act as electron-withdrawing substituents.

The Tetrazole Ring: The 5-substituted tetrazole moiety is a strong electron-withdrawing group due to the high electronegativity of the four nitrogen atoms. nih.gov It significantly reduces the electron density of the phenyl ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. youtube.com

The Bromomethyl Group: The -CH(_2)Br group is moderately deactivating due to the inductive effect of the electronegative bromine atom.

Combined, these deactivating effects make the phenyl ring highly electron-deficient and resistant to common EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation under standard conditions. Any forced reaction would likely require harsh conditions and would be directed primarily to the meta position relative to both groups, which is already occupied. Therefore, electrophilic aromatic substitution is not considered a synthetically viable reaction for this compound.

Cycloaddition Reactions Involving the Tetrazole Ring

The tetrazole ring itself can participate in cycloaddition reactions, which are crucial for the synthesis of various heterocyclic systems. researchgate.net The most common pathway for 5-substituted-1H-tetrazoles is a [3+2] cycloaddition, which can be initiated thermally or photochemically. researchgate.netnih.gov This process often involves the valence tautomerism of the tetrazole ring into a highly reactive, linear imidoyl azide intermediate or the photoinduced formation of a nitrile imine dipole. acs.org

While specific studies on this compound are not prevalent, the general reactivity of the 5-phenyltetrazole scaffold is well-documented. For example, diaryltetrazoles can be photoactivated to generate reactive nitrile imine dipoles, which then undergo rapid cycloaddition with alkenes or alkynes to form pyrazoline or pyrazole (B372694) derivatives, respectively. nih.gov This "photoclick" chemistry offers spatiotemporal control, which is valuable in bioorthogonal labeling applications.

The reaction can be summarized as follows:

Activation: Upon UV irradiation, the tetrazole ring loses a molecule of dinitrogen (N(_2)).

Intermediate Formation: A highly reactive nitrile imine intermediate is formed in situ.

Cycloaddition: This 1,3-dipole rapidly reacts with a dipolarophile (e.g., an alkene) in a [3+2] cycloaddition to yield the final heterocyclic product.

This reactivity highlights a pathway to functionalize the tetrazole moiety, transforming it into a different five-membered ring system.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Group

The bromomethyl group, as a benzylic bromide, is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, nickel, iron, and cobalt have been successfully employed for coupling benzylic halides with a range of organometallic reagents or other partners. chemrxiv.orgacs.orgrsc.orgacs.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. The synthesis of Valsartan has been efficiently achieved using a key Negishi coupling step between an organozinc derivative of a protected tetrazole and an aryl bromide. nih.govresearchgate.net This demonstrates the compatibility of the tetrazole moiety with the conditions required for this type of coupling.

Suzuki Coupling: While more common with aryl halides, Suzuki coupling can be adapted for benzylic halides. The reaction couples an organoboron compound with an organic halide using a palladium catalyst. This methodology is a cornerstone of modern synthesis, including in the production of complex pharmaceuticals. researchgate.netd-nb.info

Iron- and Cobalt-Catalyzed Couplings: Due to the low cost and low toxicity of iron and cobalt, there is growing interest in developing cross-coupling methods using these metals. Iron-catalyzed protocols have been developed for coupling benzyl (B1604629) halides with disulfides, and cobalt-catalyzed systems can couple benzylic zinc reagents with aryl halides. chemrxiv.orgacs.orgrsc.org

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Negishi Coupling | Palladium or Nickel | Organozinc Reagent | C(sp³)–C(sp²) |

| Suzuki Coupling | Palladium | Organoboron Reagent | C(sp³)–C(sp²) |

| Kumada Coupling | Palladium or Nickel | Grignard Reagent (Organomagnesium) | C(sp³)–C(sp²) |

| Iron-Catalyzed Coupling | Iron | Disulfides | C(sp³)–S |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms, thermodynamics, and kinetics of chemical reactions involving molecules like this compound. researchgate.net

Nucleophilic Substitution: DFT calculations on nucleophilic substitutions at benzylic centers have been used to analyze transition state structures and activation energies. researchgate.net These studies show that the reaction proceeds through a distorted trigonal-bipyramidal transition state. The presence of electron-withdrawing groups on the phenyl ring, such as the tetrazole moiety, can influence the geometry and energy of this transition state. Computational models can predict how the reaction rate changes with different nucleophiles and solvent conditions. researchgate.net

Tetrazole Formation and Cycloaddition: The mechanism of tetrazole formation from nitriles and azides has been a subject of debate, with computational studies playing a key role in its elucidation. DFT calculations suggest that the reaction often proceeds through an imidoyl azide intermediate rather than a direct concerted [3+2] cycloaddition. acs.orgacs.org These models help predict activation barriers and the influence of substituents on the reaction rate. acs.org Similar computational approaches have been applied to understand the dual reactivity of tetrazoles in metalloporphyrin-catalyzed click reactions versus denitrogenative annulations, revealing that the choice of metal catalyst dictates the preferred pathway by altering the stability of key intermediates. rsc.org

Reactivity Descriptors: DFT-based reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most reactive sites in a molecule. researchgate.net For this compound, these calculations would confirm the carbon of the bromomethyl group as the primary electrophilic center for nucleophilic attack. researchgate.net

| Reaction Type | Computational Method | Key Insights Provided |

|---|---|---|

| Nucleophilic Substitution | DFT (e.g., B3LYP) | Transition state geometry, activation energy barriers, solvent effects, substituent effects. researchgate.net |

| Tetrazole Cycloaddition | DFT, ab initio | Reaction mechanism (stepwise vs. concerted), stability of intermediates (e.g., imidoyl azide), regioselectivity. acs.orgrsc.org |

| General Reactivity | DFT | Calculation of local reactivity descriptors (Fukui functions) to identify electrophilic/nucleophilic sites. researchgate.net |

Iv. Derivatization and Chemical Transformations of 5 3 Bromomethyl Phenyl 2h Tetrazole

Synthesis of Novel Tetrazole-Containing Heterocycles

The bromomethyl group on the phenyltetrazole core is an effective alkylating agent, facilitating the synthesis of more complex heterocyclic structures. This transformation is typically achieved by reacting 5-(3-bromomethyl-phenyl)-2H-tetrazole with other heterocyclic compounds containing nucleophilic nitrogen, oxygen, or sulfur atoms.

N-Alkylation Reactions: Heterocycles such as imidazoles, pyrazoles, triazoles, and even other tetrazoles can be N-alkylated. For instance, reaction with a pyrazole (B372694) derivative in the presence of a mild base would result in the formation of a new C-N bond, linking the two heterocyclic rings through a methylene (B1212753) bridge. This strategy is valuable for creating molecules with potentially enhanced biological activity or unique coordination properties.

Intramolecular Cyclization: While intermolecular reactions are common, intramolecular cyclization offers a pathway to fused ring systems. This requires the initial modification of the tetrazole ring itself, for example, by introducing a nucleophilic group at the N-2 position. If this nucleophile is attached via a linker of appropriate length, it can then react with the bromomethyl group on the same molecule to form a new ring. For example, if the tetrazole nitrogen is functionalized with a group containing a terminal amine or thiol, subsequent base-catalyzed intramolecular cyclization could lead to the formation of novel fused pyrrolotetrazole or thienotetrazole ring systems. Such rigid, polycyclic structures are of significant interest in medicinal chemistry and materials science.

Synthesis of Fused Systems: Another approach involves the reaction of the bromomethyl group with a bifunctional nucleophile. For instance, reacting this compound with a compound containing both an amine and a thiol group, such as 2-aminothiophenol, could lead to the formation of a benzothiazine ring fused or linked to the phenyltetrazole moiety. These reactions significantly expand the chemical space accessible from this starting material, allowing for the creation of structurally complex and diverse heterocyclic compounds. medipol.edu.trnih.govekb.eg

Generation of Libraries of Substituted Phenyltetrazoles

The high reactivity of the benzylic bromide towards nucleophilic substitution makes this compound an ideal starting material for generating large libraries of related compounds. libretexts.org This approach is central to fields like drug discovery, where rapid synthesis of diverse analogs is necessary for structure-activity relationship (SAR) studies. researchgate.netnih.gov By reacting the parent compound with a wide array of nucleophiles, a multitude of functionalities can be introduced at the benzylic position.

The general reaction scheme involves the displacement of the bromide ion by a nucleophile (Nu⁻), as shown below:

This compound + Nu⁻ → 5-(3-(Nu-methyl)-phenyl)-2H-tetrazole + Br⁻

This straightforward substitution can be performed with various classes of nucleophiles:

O-Nucleophiles: Alcohols and phenols react to form ethers. For example, reaction with ethanol (B145695) yields the corresponding benzyl (B1604629) ethyl ether. pearson.comyoutube.com

N-Nucleophiles: Primary and secondary amines, as well as nitrogen-containing heterocycles, react to form substituted amines.

S-Nucleophiles: Thiols and thiophenols react to produce thioethers, which can be further oxidized to sulfoxides or sulfones if desired.

C-Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used to form new carbon-carbon bonds, extending the carbon skeleton. nih.gov

Other Nucleophiles: Azide (B81097) ions react to form the corresponding benzyl azide, a key intermediate for click chemistry (see section 4.4). chemspider.com

The following interactive table illustrates the generation of a small library of derivatives from this compound using this methodology.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Hydroxide | Sodium Hydroxide | -CH₂OH | Alcohol |

| Alkoxide | Sodium Ethoxide | -CH₂OCH₂CH₃ | Ether |

| Carboxylate | Sodium Acetate | -CH₂OC(O)CH₃ | Ester |

| Amine | Ammonia | -CH₂NH₂ | Primary Amine |

| Thiolate | Sodium Thiophenolate | -CH₂SPh | Thioether |

| Cyanide | Sodium Cyanide | -CH₂CN | Nitrile |

| Azide | Sodium Azide | -CH₂N₃ | Azide |

This parallel synthesis approach allows for the rapid creation of dozens or even hundreds of distinct compounds from a single, versatile precursor. nih.gov

Preparation of Polymeric and Macromolecular Architectures Incorporating Tetrazole Units

The tetrazole moiety and the reactive bromomethyl group make this compound a valuable monomer or precursor for synthesizing functional polymers. semanticscholar.orgkit.edu Tetrazole-containing polymers are of interest for their potential applications as polyelectrolytes, hydrogels, and high-energy materials. proquest.comresearchgate.net

Polycondensation Reactions: The compound can act as a monomer in polycondensation reactions. For instance, under Friedel-Crafts conditions (using a Lewis acid catalyst like SnCl₄), the bromomethyl group can alkylate the aromatic ring of another monomer unit, leading to the formation of poly(phenylenetetrazole methylene) structures. researchgate.net This process connects the monomer units through methylene bridges, creating a polymer backbone with pendant tetrazole-phenyl groups. The reaction conditions, such as temperature and catalyst concentration, can be tuned to control the molecular weight and linearity of the resulting polymer. researchgate.net

Post-Polymerization Modification: An alternative strategy is to first synthesize a polymer with reactive sites and then use this compound to functionalize it. For example, a polymer containing pendant hydroxyl or amine groups could be alkylated with the bromomethyl-phenyl-tetrazole, thereby grafting the tetrazole moiety onto the polymer side chains. This method allows for precise control over the degree of functionalization. researchgate.netsemanticscholar.org

Initiator for Polymerization: The bromomethyl group can also serve as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the growth of polymer chains (e.g., polystyrene or poly(methyl methacrylate)) directly from the phenyltetrazole core, resulting in a well-defined polymer with a tetrazole-functionalized end group. This technique is a powerful tool for creating complex macromolecular architectures like block copolymers or star polymers. asiaresearchnews.com

Click Chemistry Applications for Further Functionalization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. beilstein-journals.orgresearchgate.net The bromomethyl group of this compound is an excellent precursor for engaging in this powerful reaction, enabling straightforward and efficient functionalization.

The process typically involves two steps:

Conversion to an Azide: The bromomethyl group is readily converted to an azidomethyl group via nucleophilic substitution with an azide salt, such as sodium azide (NaN₃). chemspider.comnih.gov This reaction is generally efficient and produces 5-(3-azidomethyl-phenyl)-2H-tetrazole, a key intermediate for the click reaction.

Azide-Alkyne Cycloaddition: The resulting azide intermediate can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst. This [3+2] cycloaddition reaction forms a stable, five-membered 1,2,3-triazole ring, covalently linking the phenyltetrazole unit to the molecule originally bearing the alkyne. researchgate.netrsc.orgresearchgate.net

This strategy allows for the conjugation of the phenyltetrazole core to a virtually limitless variety of other molecules, including fluorescent dyes, biomolecules, or other complex organic structures, provided they contain a terminal alkyne. The one-pot reaction, where the benzyl azide is generated in situ and immediately reacted with the alkyne, has also been shown to be highly effective. beilstein-journals.orgnih.gov

The following interactive table outlines the click chemistry functionalization pathway.

| Step | Reactant | Catalyst/Reagent | Intermediate/Product | Ring System Formed |

| 1. Azide Formation | This compound | Sodium Azide (NaN₃) | 5-(3-Azidomethyl-phenyl)-2H-tetrazole | N/A |

| 2. Click Reaction | 5-(3-Azidomethyl-phenyl)-2H-tetrazole + Phenylacetylene | Copper(I) source (e.g., CuI) | 5-(3-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)phenyl)-2H-tetrazole | 1,2,3-Triazole |

| 2. Click Reaction | 5-(3-Azidomethyl-phenyl)-2H-tetrazole + Propargyl alcohol | Copper(I) source (e.g., CuI) | (1-((3-(2H-Tetrazol-5-yl)phenyl)methyl)-1H-1,2,3-triazol-4-yl)methanol | 1,2,3-Triazole |

This click chemistry approach provides a robust and modular method for creating complex, multifunctional molecules based on the this compound scaffold. researchgate.netugent.be

V. Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-(3-Bromomethyl-phenyl)-2H-tetrazole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: Proton NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the benzylic protons (-CH₂Br) and the aromatic protons on the phenyl ring. The chemical shift of the benzylic protons typically appears downfield due to the electron-withdrawing effects of the adjacent bromine atom and phenyl ring. The aromatic protons exhibit complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. Key expected signals include those for the benzylic carbon, the four distinct aromatic carbons, and the carbon atom of the tetrazole ring.

¹⁵N NMR: Given the presence of four nitrogen atoms in the tetrazole ring, ¹⁵N NMR can be a powerful, albeit less common, technique for characterization. It provides direct insight into the electronic environment of the nitrogen atoms, helping to confirm the structure of the heterocyclic ring.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would reveal coupling between adjacent aromatic protons, aiding in their assignment. An HSQC spectrum correlates proton signals with their directly attached carbon atoms, confirming the C-H framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H NMR | ~ 4.6 - 4.8 | Singlet, 2H (CH₂Br) |

| ¹H NMR | ~ 7.4 - 8.1 | Multiplets, 4H (Aromatic CH) |

| ¹³C NMR | ~ 32 - 34 | CH₂Br |

| ¹³C NMR | ~ 125 - 140 | Aromatic CH and C |

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₇BrN₄).

Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. The resulting mass spectrum typically shows a prominent molecular ion peak ([M+H]⁺) or an adduct ion (e.g., [M+Na]⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak appears as a characteristic pair of signals of nearly equal intensity, separated by two mass units.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, cleavage of the benzylic C-C bond, or fragmentation of the tetrazole ring.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z | Description |

|---|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₈H₈⁷⁹BrN₄⁺ | 238.9981 | Molecular ion with ⁷⁹Br isotope |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing bonds to stretch, bend, or vibrate. The IR spectrum provides a "fingerprint" of the molecule. Key absorption bands would confirm the presence of the aromatic ring (C=C and C-H stretching), the tetrazole ring (C=N and N=N stretching), and the bromomethyl group (C-Br stretching).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds, which may be weak or absent in the IR spectrum. This can be useful for analyzing the vibrations within the aromatic and tetrazole rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1475 - 1400 | N=N Stretch | Tetrazole Ring |

| 1250 - 1000 | C-N Stretch | Tetrazole Ring |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive, high-resolution structural information.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques are essential for both assessing the purity of synthesized this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining chemical purity. A typical analysis involves using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid. A UV detector is used to monitor the eluent, as the phenyl-tetrazole moiety is strongly UV-active. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

For isolation and purification on a larger scale, preparative HPLC or flash column chromatography can be employed. These techniques use the same separation principles as analytical HPLC but are designed to handle larger quantities of material, enabling the isolation of the compound with high purity.

Vi. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and determine the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For tetrazole derivatives, these calculations reveal how different substituents on the phenyl ring influence the electron distribution and reactivity of the entire molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Phenyl-Tetrazole Analogs Calculated via DFT

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-phenyl-1H-tetrazole | -7.15 | -0.89 | 6.26 |

| 5-(4-chlorophenyl)-1H-tetrazole | -7.28 | -1.21 | 6.07 |

| 5-(4-methoxyphenyl)-1H-tetrazole | -6.82 | -0.75 | 6.07 |

| 5-(4-nitrophenyl)-1H-tetrazole | -7.91 | -2.54 | 5.37 |

Note: Data is illustrative, derived from computational studies on analogous tetrazole compounds to demonstrate typical values. The exact values for 5-(3-Bromomethyl-phenyl)-2H-tetrazole would require specific calculation.

Density Functional Theory (DFT) Studies on Molecular Properties (e.g., dipole moment, electrostatic potential)

Density Functional Theory (DFT) is a powerful computational method for predicting a range of molecular properties beyond orbital energies. It is frequently used to calculate the dipole moment, molecular electrostatic potential (MEP), and atomic charge distributions for complex organic molecules like tetrazole derivatives. asianpubs.orgmdpi.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface. researchgate.net It identifies regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For tetrazole derivatives, the MEP typically shows a negative potential around the nitrogen atoms of the tetrazole ring, indicating these are sites susceptible to electrophilic attack or coordination with metal ions. ajchem-a.com The area around the acidic proton (in the 1H-tautomer) and the phenyl ring protons would show a positive potential. The MEP for this compound would highlight the nucleophilic character of the tetrazole nitrogens and the electrophilic nature of the benzylic carbon attached to the bromine, suggesting its reactivity towards nucleophiles.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. frontiersin.org MD simulations are particularly useful for performing conformational analysis and studying intermolecular interactions in a condensed phase or in solution. nih.gov

For this compound, a key area of conformational flexibility is the rotation around the single bonds connecting the phenyl ring to the tetrazole ring and the phenyl ring to the bromomethyl group. lumenlearning.comchemistrysteps.comlibretexts.org MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. bashgmu.rubashgmu.ru

Furthermore, MD simulations can model how multiple molecules of the compound interact with each other in a crystal lattice or in solution. Tetrazole derivatives are known to engage in a variety of significant intermolecular interactions, including:

Hydrogen Bonding: In the 1H-tetrazole tautomer, the N-H group can act as a hydrogen bond donor, while the other nitrogen atoms can act as acceptors, often leading to the formation of dimers or chains in the solid state. researchgate.net

π-π Stacking: The aromatic phenyl and tetrazole rings can stack on top of each other, contributing to crystal stability. nih.gov

Halogen Bonding: The bromine atom in the bromomethyl group can act as a halogen bond donor, interacting with electron-rich atoms like the tetrazole nitrogens on neighboring molecules. nih.gov

These noncovalent interactions are crucial for determining the crystal packing, solubility, and ultimately, the biological activity of the compound. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net For tetrazole derivatives, which are known to possess a wide range of biological activities such as anti-inflammatory and antimicrobial properties, QSAR is a valuable tool in drug design. nih.govnih.gov

A QSAR study involves several steps:

Data Set Collection: A series of tetrazole analogs with measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links a subset of the most relevant descriptors to the biological activity. hilarispublisher.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

For a compound like this compound, a QSAR model could predict its activity based on its calculated descriptors. Studies on other series of tetrazoles have developed successful 3D-QSAR models, like Comparative Molecular Similarity Indices Analysis (CoMSIA), which provide contour maps illustrating which regions of the molecule should be modified to enhance activity. nih.govresearchgate.net These models often highlight the importance of the steric bulk, electrostatic fields, and hydrogen-bonding capabilities of substituents on the phenyl ring for potent biological activity. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, primarily DFT, are widely used to predict spectroscopic parameters, which can be invaluable for confirming the structure of a newly synthesized compound. dtic.mil By comparing calculated spectra with experimental data, researchers can verify assignments and gain confidence in the proposed molecular structure. researchgate.netgrowingscience.com

NMR Spectroscopy: Calculating nuclear magnetic resonance (¹H and ¹³C) chemical shifts is a common application of DFT. researchgate.netgithub.io The standard approach involves optimizing the molecular geometry and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation. scienceopen.com The calculated chemical shifts for various phenyl-tetrazole derivatives often show a strong linear correlation with experimental values, typically with a high degree of accuracy. growingscience.comrsc.org This allows for the unambiguous assignment of complex spectra, especially for the quaternary carbon of the tetrazole ring and the substituted carbons of the phenyl ring.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using DFT. The predicted infrared (IR) spectrum provides a theoretical representation of the molecule's vibrational modes. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve excellent agreement. researchgate.netcore.ac.uk For this compound, this method would help assign key vibrational bands, such as the N-H stretch (for the 1H-tautomer), C=N and N=N stretches within the tetrazole ring, and C-H and C-Br vibrations of the bromomethyl-phenyl group. nih.govasianpubs.org

Vii. Applications in Mechanistic Biological Investigations Strictly Excluding Human Data, Dosage, Safety/adverse Effects

Exploration of Molecular Interactions with Biological Targets

The tetrazole moiety is a key pharmacophore that can engage in various non-covalent interactions with biological macromolecules, such as enzymes and receptors. The nitrogen-rich tetrazole ring can act as a hydrogen bond donor and acceptor, and participate in π-π stacking and polar-π interactions with aromatic residues in a binding pocket. nih.gov Molecular docking studies on various tetrazole derivatives have provided insights into their binding modes with different biological targets. For instance, tetrazole-containing compounds have been shown to interact with the active sites of enzymes like urease and mushroom tyrosinase. nih.govnih.gov In the case of urease, docking studies revealed that the tetrazole nitrogen can form strong salt bridges and hydrogen bonds with key amino acid residues, such as arginine and histidine, as well as coordinate with metal ions in the active site. nih.gov

The bromomethyl group on the phenyl ring of 5-(3-bromomethyl-phenyl)-2H-tetrazole introduces a reactive center that can be exploited for covalent labeling of biological targets. This electrophilic group can react with nucleophilic residues like cysteine, histidine, or lysine (B10760008) in or near the active site of an enzyme or the binding domain of a receptor. This covalent interaction can be used to irreversibly inhibit the target's function, thereby allowing for the study of its biological role. While specific studies on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on similar compounds. For example, structure-activity relationship (SAR) studies on 1-benzyl-5-aryltetrazoles as P2X7 receptor antagonists have demonstrated how modifications to the phenyl and benzyl (B1604629) moieties influence binding affinity. nih.gov

| Structural Moiety | Type of Interaction | Potential Interacting Residues/Features | Significance in Mechanistic Studies |

|---|---|---|---|

| Tetrazole Ring | Hydrogen Bonding (Donor/Acceptor) | Ser, Thr, Asn, Gln, His, Arg, Lys | Determining specific binding orientation and affinity. |

| Tetrazole Ring | π-π Stacking | Phe, Tyr, Trp, His | Stabilizing the ligand-target complex. |

| Tetrazole Ring | Coordination | Metal ions (e.g., Zn2+, Ni2+) in metalloenzymes | Inhibition of enzyme activity through metal chelation. |

| Phenyl Ring | Hydrophobic Interactions | Leu, Ile, Val, Ala, Phe | Contributing to overall binding affinity and selectivity. |

| Bromomethyl Group | Covalent Bonding (Alkylation) | Cys, His, Lys, Met | Irreversible inhibition for target identification and validation. |

Design and Synthesis of Molecular Probes for Biochemical Pathways

Molecular probes are essential for dissecting biochemical pathways and understanding the dynamic processes within cells. The structure of this compound makes it a suitable scaffold for the design and synthesis of such probes. The reactive bromomethyl group can be used to attach reporter groups, such as fluorophores or biotin (B1667282) tags, to the molecule. These tagged derivatives can then be used to visualize the localization of the compound within cells or to identify its binding partners through affinity purification.

The general strategy for designing a molecular probe based on this compound would involve a multi-step synthesis. First, the core tetrazole compound is synthesized. Subsequently, the bromomethyl group can be displaced by a nucleophilic linker, which is then coupled to the desired reporter group. For example, a fluorescent probe could be synthesized by reacting the bromomethyl derivative with a fluorescent dye containing a nucleophilic functional group. The choice of fluorophore would depend on the specific application, with considerations for factors like quantum yield, photostability, and spectral properties to avoid interference from cellular autofluorescence. nih.gov

Investigation of Bioisosteric Replacements in Lead Compound Optimization (focused on design principles)

The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group. openaccessjournals.comnih.gov This principle is a cornerstone of medicinal chemistry and is highly relevant to the design of compounds like this compound. Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic properties. chem-space.com

The 5-substituted 1H-tetrazole moiety offers several advantages over a carboxylic acid group in lead compound optimization. openaccessjournals.com The pKa of the tetrazole proton is similar to that of a carboxylic acid proton, allowing it to maintain similar ionic interactions with biological targets. openaccessjournals.com However, the tetrazole ring is generally more metabolically stable than a carboxylic acid, which can be susceptible to various metabolic transformations. Furthermore, the tetrazole group is more lipophilic than a carboxylic acid, which can enhance membrane permeability and cellular uptake. nih.gov

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Design Implication |

|---|---|---|---|

| Acidity (pKa) | ~4-5 | ~4.5-5.5 | Maintains similar ionic interactions with biological targets. |

| Lipophilicity (logP) | Lower | Higher | Can improve membrane permeability and cellular uptake. |

| Metabolic Stability | Susceptible to conjugation and reduction | Generally more resistant to metabolism | Can lead to improved in vivo half-life and bioavailability. |

| Hydrogen Bonding | Donor and acceptor | Donor and multiple acceptor sites | Offers potential for additional or altered interactions with the target. |

| Size and Shape | Planar | Planar aromatic ring | Similar steric profile allows for fitting into the same binding pocket. |

Studies on Cellular Uptake and Subcellular Localization Mechanisms (in vitro/animal models)

Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological effects. For a compound like this compound, in vitro studies using cultured cell lines would be the primary method to investigate its cellular uptake and subcellular localization.

The cellular uptake of the compound can be quantified using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration after incubating cells with the compound for various time points. To elucidate the mechanism of uptake (e.g., passive diffusion, active transport), experiments can be performed at different temperatures (as active transport is temperature-dependent) or in the presence of inhibitors of specific transporters.

For visualizing the subcellular localization, the compound would ideally be labeled with a fluorescent tag, as discussed in section 7.2. Confocal fluorescence microscopy can then be used to image the distribution of the fluorescently labeled compound within the cell. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) can provide detailed information about its subcellular destination. While specific studies on this compound are not available, similar approaches have been used to study the uptake and localization of other small molecules in cancer cell lines. researchgate.netoatext.com

In animal models, the biodistribution of a radiolabeled version of the compound can be studied. This would involve synthesizing the compound with a radioactive isotope (e.g., 14C or 3H) and administering it to the animal. At different time points, tissues and organs are collected, and the amount of radioactivity is measured to determine the compound's distribution throughout the body.

Target Validation Studies Using Chemical Tools

A key application of a well-characterized chemical tool like this compound is in target validation, the process of confirming that a specific biological molecule is directly involved in a disease process and is a suitable target for therapeutic intervention. nih.gov The reactive bromomethyl group of this compound makes it particularly useful for this purpose.

One powerful technique for target identification is chemical proteomics. nih.gov In this approach, a derivative of the compound, often with a clickable tag like an alkyne or azide (B81097), is synthesized. This chemical probe is incubated with cell lysates or live cells to allow it to covalently bind to its target(s). The tagged protein-probe complexes are then enriched, for example, by click chemistry to a biotin handle followed by streptavidin affinity purification. The enriched proteins are then identified by mass spectrometry. nih.govfrontiersin.org This method can provide an unbiased identification of the cellular targets of the compound.

Once a target is identified, the compound can be used to validate its role in a cellular or disease model. By treating cells or animals with this compound and observing the resulting phenotype, researchers can infer the function of the target protein. The use of a structurally similar but inactive analog of the compound as a negative control is crucial in these experiments to ensure that the observed effects are due to the specific interaction with the intended target.

Viii. Applications in Advanced Materials Science and Supramolecular Chemistry

Integration into Polymer Backbones for Functional Materials

The incorporation of 5-(3-bromomethyl-phenyl)-2H-tetrazole into polymer structures is a key strategy for developing functional materials with enhanced thermal stability, metal-chelating properties, and other desirable characteristics. The primary route for this integration is through the reactive bromomethyl group.

One significant approach is post-polymerization modification , where a pre-existing polymer is functionalized with the tetrazole moiety. rsc.orgnih.gov Polymers containing nucleophilic groups (e.g., hydroxyls, amines, or thiols) can react with this compound via nucleophilic substitution to graft the tetrazole-phenyl side chains onto the polymer backbone. nih.gov This method is highly versatile as it allows for precise control over the degree of functionalization by adjusting reaction conditions. For example, poly(glycidyl methacrylate) serves as an adaptable scaffold whose epoxide rings can be opened to introduce functionalities that can subsequently react with the bromomethyl group. rsc.org

Alternatively, this compound can potentially act as a monomer in various polymerization reactions. Its difunctionality allows it to be used in step-growth polymerizations, such as polycondensation reactions, to form polyesters or polyethers where the tetrazole ring is a recurring pendant group. The resulting polymers, enriched with tetrazole units, are considered highly prospective materials for applications such as selective gas capture. lifechemicals.com

| Polymer Type | Method of Integration | Potential Functional Properties |

| Polyacrylates/Polymethacrylates | Post-polymerization modification | Metal-ion chelation, stimuli-responsive behavior |

| Polystyrenes | Post-polymerization modification of chloromethylated polystyrene | Enhanced thermal stability, refractive index modification |

| Polyethers/Polyesters | Step-growth polymerization | Increased nitrogen content, sites for cross-linking |

| Poly(vinyl alcohol) | Post-polymerization modification of hydroxyl groups | Hydrogel formation, coordination sites for catalysis |

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The tetrazole group is an exceptional ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to its multiple nitrogen atoms, which can adopt various coordination modes to bridge metal centers. researchgate.netmdpi.com This versatility enables the formation of diverse network topologies with high thermal and chemical stability. mdpi.com

This compound can be employed as a linker in MOF synthesis in several ways. The tetrazole ring itself can directly coordinate with metal ions to form networks. More commonly, the bromomethyl group is chemically transformed into a more conventional coordinating group, such as a carboxylate, prior to MOF assembly. Oxidation of the bromomethyl group would yield 5-(3-carboxyphenyl)-2H-tetrazole, a ligand capable of forming robust and porous frameworks with various metal ions like Zn(II), Cd(II), and Co(II). rsc.org

MOFs constructed from tetrazole-based linkers often exhibit permanent porosity and high surface areas, making them suitable for applications in gas storage and separation. lifechemicals.comnih.gov The nitrogen-rich pore environment created by the tetrazole moieties can lead to selective adsorption of specific gases, such as CO2. rsc.org The ability to tune pore size and functionality through ligand design is a central advantage of MOF chemistry. nih.gov

| Linker (Derivative of Parent Compound) | Metal Ion | Framework Dimensionality | Topology | Potential Application | Reference |

| 5-(4-(2H-tetrazol-5-yl)phenoxy)isophthalic acid | Zn(II), Cd(II), Co(II) | 3D | flu | Luminescence | rsc.org |

| 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | Zn(II), Cd(II) | 3D | pts | Gas Adsorption (CO2, CH4) | rsc.org |

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II) | 2D -> 3D Supramolecular | - | Magnetic Materials, Fluorescence | rsc.org |

| 3-(2′,4′-dicarboxylphenoxy)phthalic acid | Cu(II), Mn(II), Zn(II) | 2D | sql, hcb | Heterogeneous Catalysis | mdpi.com |

Application in Sensor Technologies and Chemosensors

The ability of the tetrazole ring to selectively coordinate with metal ions makes it a valuable component in the design of chemosensors. africanjournalofbiomedicalresearch.com Materials incorporating the 5-(phenyl)-2H-tetrazole scaffold can exhibit changes in their optical or electrochemical properties upon binding with specific metal cations, enabling their detection and quantification.

Fluorescence-based sensors are a prominent application. A tetrazole derivative can be designed to be weakly fluorescent on its own but become highly emissive upon complexation with a target ion like Al³⁺ or Zn²⁺, a phenomenon known as a "turn-on" response. researchgate.net This change is often attributed to the inhibition of non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT), upon metal binding. researchgate.net

For practical sensor development, this compound could be covalently anchored to a solid support, such as a polymer film or an electrode surface, via its reactive bromomethyl group. This immobilization would lead to robust and reusable sensor devices for detecting heavy metal ions in environmental or biological samples. mdpi.commdpi.com

| Sensor Based On | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol | Al³⁺, Zn²⁺ | Fluorescence "turn-on" (ESIPT inhibition) | Not specified | researchgate.net |

| (E)-5-(azulen-1-yldiazenyl)-1H-tetrazole | Pb²⁺ | Electrochemical (Anodic Stripping Voltammetry) | 5 x 10⁻⁸ M | mdpi.com |

| Polyazulene-tetrazole modified electrode | Pb²⁺, Cd²⁺ | Electrochemical (Anodic Stripping Voltammetry) | ~10⁻⁹ M (for Pb²⁺) | mdpi.com |

| Thiourea-based sensor | Hg²⁺ | Fluorescence enhancement (PET "OFF") | 0.84 µM | nih.gov |

Utilization in High-Nitrogen Content Materials and Energetic Materials Research

Tetrazole-based compounds are a cornerstone in the field of high-energy density materials (HEDMs) due to their high nitrogen content and large positive heats of formation. researchgate.net The tetrazole ring acts as an "explosophore," releasing a significant amount of energy and forming the highly stable N₂ molecule upon decomposition. researchgate.net

This compound serves as a valuable precursor for synthesizing more complex energetic materials. The bromomethyl group is a synthetic handle that can be readily converted into various energetic functionalities through nucleophilic substitution. For instance, reaction with sodium azide (B81097) would introduce an azido (B1232118) (-N₃) group, while reaction with nitramines can attach a nitramine (-NHNO₂) moiety. sci-hub.box These modifications significantly increase the nitrogen and oxygen content of the molecule, thereby enhancing its detonation performance.

The goal in energetic materials research is to achieve a balance of high performance (detonation velocity and pressure) and low sensitivity to external stimuli like impact and friction. rsc.org Fusing tetrazole rings with other heterocyclic systems or introducing them into larger conjugated structures are strategies used to improve thermal stability while maintaining high energy output. rsc.orgrsc.org

| Compound Name | Density (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Key Feature(s) | Reference |

| 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole | 1.805 | 9260 | 37.92 | Good oxygen balance | nih.gov |

| Bis(dinitromethyl)-1H,1'H-5,5'-bitetrazole (BDNTT) | 1.914 | 9633 | 41.4 | High density and performance | rsc.org |

| N-(1H-tetrazole-5-yl)nitro(1H-tetrazole-5-yl)hydrazone | - | - | - | High thermal stability | nih.gov |

| Representative N3 Series Energetic Material | ~1.85 | 9341 | - | High stability (Td = 302 °C) | rsc.org |

Exploration in Supramolecular Assembly and Self-Healing Materials

The tetrazole ring is an effective functional group for directing the formation of ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. It can act as both a hydrogen bond donor (the N-H) and acceptor (the other nitrogen atoms), facilitating the assembly of complex architectures. mdpi.com These interactions, along with π-π stacking involving the phenyl ring, can be used to build intricate supramolecular frameworks. nih.gov

A particularly innovative application of these principles is in the development of self-healing materials . These materials can autonomously repair damage, extending their lifetime and improving safety. One strategy to impart self-healing properties is to create a polymer network cross-linked by reversible bonds. cas.org Metallopolymers using tetrazole-metal ion coordination as reversible cross-links are a promising approach. rsc.orgrsc.org A polymer functionalized with 5-(phenyl)-2H-tetrazole units can be cross-linked with metal salts (e.g., Fe³⁺). When the material is cut or cracked, the coordination bonds can break and then reform across the damaged interface at ambient temperature, restoring the material's integrity. rsc.orgrsc.org The integration of this compound into polymer backbones, as described in section 8.1, provides a direct pathway to creating such intelligent, self-healing systems.

| System | Reversible Bond Type | Healing Stimulus | Healing Efficiency | Key Finding | Reference |

| Fe³⁺/tetrazole-based metallopolymers | Metal-ligand coordination | None (Autonomous at ambient temp.) | Not specified | Rapid, autonomous healing of inflicted damage | rsc.orgrsc.org |

| Furan-terminated polybutadiene (B167195) (FTPB) with bismaleimide | Covalent (Diels-Alder reaction) | Heat (120 °C for dissociation, 60 °C for healing) | 92.3% | Thermally reversible cross-linking enables healing | nih.gov |

| Supramolecular assembly of pillar rsc.orgarene and TPE-guest | Host-guest interaction | - | - | Forms a fluorescent system responsive to Fe³⁺ ions | nih.gov |

Ix. Future Research Directions and Emerging Challenges

Development of Asymmetric Synthesis Routes for Chiral Analogues

The introduction of chirality into tetrazole-containing molecules can profoundly influence their biological activity and material properties. While the synthesis of chiral tetrazoles has been an area of active research, developing asymmetric routes to analogues of "5-(3-Bromomethyl-phenyl)-2H-tetrazole" presents a compelling future direction. The bromomethyl-phenyl moiety offers a versatile handle for the introduction of stereocenters.

Future research will likely focus on several key strategies:

Catalytic Enantioselective Synthesis : A primary challenge is the development of efficient catalytic systems for the enantioselective synthesis of chiral tetrazoles. Recent advancements in this area include palladium-catalyzed allylic amination for the formation of tetrazole-bearing quaternary stereocenters and the use of chiral Mg(II)-N,N′-dioxide catalysts in multicomponent reactions. rsc.orgdoaj.org Adapting these methods to substrates relevant to "this compound" will be a significant endeavor.

Biocatalysis : The use of enzymes in dynamic kinetic resolution has been shown to be effective for the one-pot regio- and enantioselective synthesis of 2,5-disubstituted tetrazole hemiaminal esters. nih.gov Exploring enzymatic approaches could offer a highly selective and environmentally benign route to chiral analogues.

Organocatalysis : Chiral 5-substituted tetrazoles have themselves been recognized as effective organocatalysts. nih.govacs.org Furthermore, organocatalysts have been successfully employed in the asymmetric Neber reaction for the synthesis of chiral 2-(tetrazol-5-yl)-2H-azirines. researchgate.net Investigating organocatalytic methods for the asymmetric functionalization of the bromomethyl group or for the construction of chiral tetrazole rings is a promising avenue.

A significant challenge will be the control of regioselectivity and enantioselectivity in these reactions. The development of novel chiral ligands and catalysts tailored for tetrazole synthesis will be crucial for overcoming these hurdles.

Exploration of Photophysical Properties and Optoelectronic Applications

The inherent electronic properties of the tetrazole ring, coupled with the phenyl group, suggest that "this compound" and its derivatives could possess interesting photophysical properties. Aryl tetrazoles are known to be photosensitive and can undergo photolytic cleavage, making them useful as photocages for fluorophores. nih.gov

Future research in this area should include:

Systematic Photophysical Characterization : A thorough investigation of the absorption, emission, and fluorescence quantum yields of "this compound" and its derivatives in various solvents is needed. This will help to understand the influence of the bromomethyl substituent and its potential for further functionalization on the electronic transitions.

Luminescent Materials : Tetrazole-based ligands have been successfully used to construct luminescent metal-organic frameworks (MOFs). researchgate.netacs.orgmdpi.com The bromomethyl group can be modified to introduce coordinating sites, enabling the formation of novel MOFs with potential applications in sensing, catalysis, and light-emitting devices.

Photoactivatable Probes : The ability of aryl tetrazoles to act as photocages can be exploited to design photoactivatable probes. nih.gov By attaching a fluorophore to the "this compound" core, it may be possible to create molecules that become fluorescent upon irradiation, with applications in biological imaging and materials science.

A key challenge will be to tune the electronic structure of these molecules to achieve desired photophysical properties, such as specific emission wavelengths and high quantum yields. Understanding the mechanism of photoinduced transformations will also be critical for designing robust and efficient photoresponsive materials. mdpi.comuc.ptresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Chemical Design and Property Prediction

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. researchgate.netarxiv.orgarxiv.orgnih.gov For "this compound" and its analogues, these computational tools can accelerate the research and development process.

Future directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing QSAR models can help to establish relationships between the chemical structure of tetrazole derivatives and their biological or physical properties. acs.orgnih.gov This can guide the design of new analogues with enhanced activity or desired characteristics.

Property Prediction : Machine learning algorithms can be trained on existing data to predict various properties of new tetrazole derivatives, such as solubility, toxicity, and binding affinities. researchgate.netarxiv.org This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.

De Novo Design : Generative AI models can be used to design novel tetrazole-based molecules with specific property profiles. By defining desired parameters, these models can propose new chemical structures that can then be synthesized and tested.

The primary challenge in this area is the availability of large, high-quality datasets for training ML models. arxiv.org Collaborative efforts to generate and share experimental data will be essential for the successful application of AI and ML in the design of novel tetrazole-based compounds. While neural networks are powerful, simpler models may be just as effective, highlighting the importance of data quality. arxiv.org

Addressing Scalability and Industrial Synthesis Challenges

For any promising compound to find practical application, a scalable and economically viable synthesis is essential. The synthesis of tetrazoles often involves reagents such as azides, which can be hazardous on a large scale. researchgate.netmit.edu

Future research should focus on: